Cas no 1016722-17-0 (1-[(piperidin-4-yl)carbonyl]piperidine-3-carboxamide)

1-[(Piperidin-4-yl)carbonyl]piperidine-3-carboxamide is a bicyclic piperidine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a piperidine-3-carboxamide moiety linked via a carbonyl group to a piperidin-4-yl group, offering versatility as a scaffold for drug development. The compound's rigid bicyclic framework may enhance binding affinity and selectivity in biological targets, particularly in central nervous system (CNS) or enzyme inhibition studies. Its carboxamide functionality provides opportunities for further derivatization, making it a valuable intermediate in synthetic chemistry. The compound's stability and well-defined stereochemistry contribute to its utility in structure-activity relationship (SAR) studies and lead optimization.
1-[(piperidin-4-yl)carbonyl]piperidine-3-carboxamide structure
1016722-17-0 structure
Product name:1-[(piperidin-4-yl)carbonyl]piperidine-3-carboxamide
CAS No:1016722-17-0
MF:C12H21N3O2
MW:239.314042806625
CID:5185556

1-[(piperidin-4-yl)carbonyl]piperidine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-Piperidinecarboxamide, 1-(4-piperidinylcarbonyl)-
    • 1-[(piperidin-4-yl)carbonyl]piperidine-3-carboxamide
    • Inchi: 1S/C12H21N3O2/c13-11(16)10-2-1-7-15(8-10)12(17)9-3-5-14-6-4-9/h9-10,14H,1-8H2,(H2,13,16)
    • InChI Key: MFJOXSKYCUGNRZ-UHFFFAOYSA-N
    • SMILES: N1(C(C2CCNCC2)=O)CCCC(C(N)=O)C1

1-[(piperidin-4-yl)carbonyl]piperidine-3-carboxamide Security Information

1-[(piperidin-4-yl)carbonyl]piperidine-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A1113870-1g
1-(Piperidine-4-carbonyl)piperidine-3-carboxamide
1016722-17-0 95%
1g
$455.0 2024-04-26
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01077129-1g
1-(Piperidine-4-carbonyl)piperidine-3-carboxamide
1016722-17-0 95%
1g
¥3122.0 2024-04-19
Enamine
EN300-58722-0.05g
1-(piperidine-4-carbonyl)piperidine-3-carboxamide
1016722-17-0 95.0%
0.05g
$539.0 2025-03-15
Enamine
EN300-58722-5.0g
1-(piperidine-4-carbonyl)piperidine-3-carboxamide
1016722-17-0 95.0%
5.0g
$1862.0 2025-03-15
Enamine
EN300-58722-0.1g
1-(piperidine-4-carbonyl)piperidine-3-carboxamide
1016722-17-0 95.0%
0.1g
$565.0 2025-03-15
Enamine
EN300-58722-1.0g
1-(piperidine-4-carbonyl)piperidine-3-carboxamide
1016722-17-0 95.0%
1.0g
$642.0 2025-03-15
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01077129-5g
1-(Piperidine-4-carbonyl)piperidine-3-carboxamide
1016722-17-0 95%
5g
¥9072.0 2024-04-19
Enamine
EN300-58722-2.5g
1-(piperidine-4-carbonyl)piperidine-3-carboxamide
1016722-17-0 95.0%
2.5g
$1260.0 2025-03-15
Enamine
EN300-58722-10.0g
1-(piperidine-4-carbonyl)piperidine-3-carboxamide
1016722-17-0 95.0%
10.0g
$2762.0 2025-03-15
Enamine
EN300-58722-0.5g
1-(piperidine-4-carbonyl)piperidine-3-carboxamide
1016722-17-0 95.0%
0.5g
$616.0 2025-03-15

Additional information on 1-[(piperidin-4-yl)carbonyl]piperidine-3-carboxamide

1-[(Piperidin-4-yl)carbonyl]Piperidine-3-carboxamide: A Comprehensive Overview

The compound with CAS No. 1016722-17-0, known as 1-[(piperidin-4-yl)carbonyl]piperidine-3-carboxamide, is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of piperidine derivatives, which are widely studied due to their unique chemical properties and versatility in organic synthesis. The structure of this compound features a piperidine ring substituted with a carbonyl group at the 4-position and a carboxamide group at the 3-position, making it a valuable substrate for further functionalization and exploration.

Recent advancements in synthetic chemistry have enabled researchers to explore novel methods for the synthesis of 1-[(piperidin-4-yl)carbonyl]piperidine-3-carboxamide. One such approach involves the use of coupling reactions, where the carboxamide group is introduced via amide bond formation. This method not only enhances the yield but also ensures high purity, which is critical for downstream applications. The compound's stability under various reaction conditions has been thoroughly investigated, making it a reliable building block in organic synthesis.

The CAS No. 1016722-17-0 compound has garnered attention in the pharmaceutical industry due to its potential as a lead molecule in drug discovery. Piperidine derivatives are known for their ability to modulate biological targets, such as enzymes and receptors, which makes them valuable candidates for therapeutic development. Recent studies have highlighted the compound's ability to inhibit certain kinases, suggesting its potential role in treating diseases like cancer and inflammatory disorders.

In addition to its pharmaceutical applications, 1-[(piperidin-4-yl)carbonyl]piperidine-3-carboxamide has shown promise in materials science. Its unique structure allows for the formation of supramolecular assemblies, which can be exploited in the development of advanced materials such as sensors and drug delivery systems. Researchers have recently demonstrated its ability to form self-assembled monolayers on various surfaces, showcasing its potential in nanotechnology.

The environmental impact of CAS No. 1016722-17-0 has also been a topic of interest. Studies have shown that the compound undergoes biodegradation under specific conditions, reducing its environmental footprint. This makes it a more sustainable option compared to traditional organic compounds used in industrial processes.

From a structural perspective, the 1-piperidinylcarbonyl group imparts rigidity to the molecule, while the carboxamide group introduces hydrogen bonding capabilities. These features collectively influence the compound's solubility, stability, and reactivity, making it a versatile tool in chemical research.

Looking ahead, ongoing research is focused on optimizing the synthesis of 1-[(piperidin-4-yl)carbonyl]piperidine-3-carboxamide to enhance its scalability and cost-effectiveness. Additionally, efforts are being made to explore its biological activity further, particularly in relation to its potential as an enzyme inhibitor or receptor modulator.

In conclusion, CAS No. 1016722-17-0, or 1-piperidinylcarbonylpiperidine3-carboxamide, stands out as a multifaceted compound with applications spanning pharmaceuticals, materials science, and environmental chemistry. Its unique structure and versatile properties make it an invaluable asset for researchers across various disciplines.

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Amadis Chemical Company Limited
(CAS:1016722-17-0)1-[(piperidin-4-yl)carbonyl]piperidine-3-carboxamide
A989699
Purity:99%/99%
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Price ($):410.0/1190.0